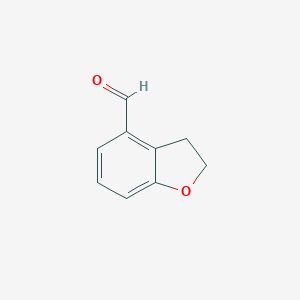

2,3-Dihidrobenzofuran-4-carbaldehído

Descripción general

Descripción

2,3-Dihydrobenzofuran-4-carbaldehyde is a compound of interest due to its potential applications in organic synthesis and material science. Its structure and reactivity allow for the exploration of various chemical reactions and properties, making it a valuable subject of study in the field of organic chemistry.

Synthesis Analysis

The synthesis of isomeric dibenzofuran carboxaldehydes involves formylation of dibenzofuran with α,α-dichloromethyl methyl ether and tin(IV) chloride, yielding a mixture of aldehydes in high yield. This synthesis pathway highlights the versatility of dibenzofuran derivatives as intermediates in organic synthesis (Yempala & Cassels, 2017).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-4-carbaldehyde and its isomers was characterized using 1H and 13C NMR spectroscopy. Advanced 2D-NMR techniques, such as NOESY for 1H–1H interactions and HSQC and HMQC experiments for 1H–13C correlations, were employed to fully assign the spectral signals, providing detailed insights into the molecule's structure (Yempala & Cassels, 2017).

Chemical Reactions and Properties

2,3-Dihydrobenzofuran-4-carbaldehyde undergoes various chemical reactions, including Knoevenagel polycondensation, which involves the reaction with bis(cyanoacetate) monomers to synthesize donor–acceptor polymers containing shoulder-to-shoulder main chains. This showcases its utility as a precursor for polymers with desirable electronic properties (Namazi et al., 2001).

Physical Properties Analysis

While specific studies focusing exclusively on the physical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde were not identified, the general understanding of dibenzofuran derivatives suggests that these compounds exhibit solubility in common organic solvents and may possess unique optical and electronic properties useful in materials science.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde include its reactivity in nucleophilic addition reactions, cycloadditions, and its role as an intermediate in the synthesis of biologically active molecules. Its versatility is further demonstrated by its involvement in multicomponent reactions leading to the synthesis of fully substituted furans, highlighting its potential as a building block in organic synthesis (Pan et al., 2010).

Aplicaciones Científicas De Investigación

Propiedades químicas

“2,3-Dihidrobenzofuran-4-carbaldehído” es un compuesto químico con el Número CAS: 209256-42-8 y un peso molecular de 148.16 . Se almacena típicamente en una atmósfera inerte a temperaturas entre 2-8°C . El compuesto está disponible en forma sólida o líquida .

Actividades biológicas

Los compuestos de benzofurano, incluyendo “this compound”, han demostrado poseer fuertes actividades biológicas como antitumorales, antibacterianas, antioxidantes y antivirales . Estas propiedades hacen que los compuestos de benzofurano sean potenciales compuestos líderes para fármacos naturales .

Aplicaciones anticancerígenas

Se ha encontrado que algunos benzofuranos sustituidos tienen significativas actividades anticancerígenas . Por ejemplo, se encontró que un compuesto estructuralmente similar a “this compound” tenía efectos significativos de inhibición del crecimiento celular en varios tipos de células cancerosas .

Actividad antiviral contra el virus de la hepatitis C

Un nuevo compuesto macrocíclico de benzofurano descubierto recientemente ha mostrado actividad antiviral contra el virus de la hepatitis C . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de fármacos terapéuticos para la hepatitis C .

Síntesis de derivados de benzofurano

“this compound” se puede utilizar en la síntesis de derivados de benzofurano

Safety and Hazards

While specific safety and hazard information for 2,3-Dihydrobenzofuran-4-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which 2,3-dihydrobenzofuran-4-carbaldehyde belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit key enzymes, disrupt cell signaling pathways, or interfere with the replication of viruses .

Biochemical Pathways

These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound may affect multiple biochemical pathways related to these processes.

Pharmacokinetics

A study on 2,3-dihydrobenzofurans (dhb) derivatives has proposed them as advantageous structures for drug design, and their pharmacokinetics were explored using molecular docking and molecular dynamics, as well as admet studies .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that the compound could induce a range of effects at the molecular and cellular level, potentially including the inhibition of cell proliferation (in the case of anti-tumor activity), the disruption of bacterial cell walls (in the case of antibacterial activity), or the prevention of viral replication (in the case of antiviral activity) .

Action Environment

For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to temperature and oxidative conditions.

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWRRGVTYBMERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596268 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209256-42-8 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.